- Cyclic meso-ionic compounds. Part 21. The examination of nitro derivatives of meso-ionic heterocycles as potential pharmaceuticals, Journal of the Chemical Society, 1984, (1), 63-7
Cas no 89717-64-6 (4-bromo-5-nitro-1H-pyrazole)
4-bromo-5-nitro-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
-
- 4-Bromo-3-nitropyrazole
- 4-Bromo-3-nitro-1H-pyrazole
- 1H-Pyrazole, 4-bromo-3-nitro-
- 4-Bromo-5-nitro-1H-pyrazole
- 4-Bromo-3-nitro pyrazole
- WEQNDTYVEHMMMX-UHFFFAOYSA-N
- bromonitropyrazole
- Pyrazole, 4-bromo-3-nitro-
- 4-Bromo-3-nitro-1H-pyrazole #
- BBL039424
- SBB000303
- STK315897
- 4869AC
- PB10187
- ST005617
- BL009916
- ST24181
- 4-Bromo-3-nitro-1H-pyrazole (ACI)
- DB-028751
- CS-W008972
- AC-31206
- SCHEMBL20449351
- 89717-64-6
- MFCD01114992
- AKOS025394904
- DTXSID40345684
- CS1143
- EN300-51462
- DS-13976
- SY064048
- Z275170218
- SCHEMBL319993
- AKOS000304499
- 4-bromo-5-nitro-1H-pyrazole
-
- MDL: MFCD01114992
- Inchi: 1S/C3H2BrN3O2/c4-2-1-5-6-3(2)7(8)9/h1H,(H,5,6)
- InChI Key: WEQNDTYVEHMMMX-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C(Br)=CNN=1)=O
Computed Properties
- Exact Mass: 190.933
- Monoisotopic Mass: 190.933
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 125
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 74.5
- XLogP3: 1.1
Experimental Properties
- Density: 2.156
- Melting Point: 197-198 ºC
4-bromo-5-nitro-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 026204-250mg |
4-Bromo-3-nitro-1H-pyrazole |
89717-64-6 | 95% | 250mg |
£28.00 | 2022-02-28 | |
| Fluorochem | 026204-1g |
4-Bromo-3-nitro-1H-pyrazole |
89717-64-6 | 95% | 1g |
£68.00 | 2022-02-28 | |
| Fluorochem | 026204-5g |
4-Bromo-3-nitro-1H-pyrazole |
89717-64-6 | 95% | 5g |
£221.00 | 2022-02-28 | |
| Fluorochem | 026204-25g |
4-Bromo-3-nitro-1H-pyrazole |
89717-64-6 | 95% | 25g |
£929.00 | 2022-02-28 | |
| Alichem | A049000215-5g |
4-Bromo-3-nitro-1H-pyrazole |
89717-64-6 | 97% | 5g |
$278.89 | 2023-08-31 | |
| Alichem | A049000215-10g |
4-Bromo-3-nitro-1H-pyrazole |
89717-64-6 | 97% | 10g |
$532.83 | 2023-08-31 | |
| Alichem | A049000215-25g |
4-Bromo-3-nitro-1H-pyrazole |
89717-64-6 | 97% | 25g |
$990.60 | 2023-08-31 | |
| ChemScence | CS-W008972-1g |
1H-Pyrazole, 4-bromo-3-nitro- |
89717-64-6 | 98.46% | 1g |
$55.0 | 2022-04-26 | |
| ChemScence | CS-W008972-5g |
1H-Pyrazole, 4-bromo-3-nitro- |
89717-64-6 | 98.46% | 5g |
$165.0 | 2022-04-26 | |
| ChemScence | CS-W008972-10g |
1H-Pyrazole, 4-bromo-3-nitro- |
89717-64-6 | 98.46% | 10g |
$280.0 | 2022-04-26 |
4-bromo-5-nitro-1H-pyrazole Production Method
Production Method 1
Production Method 2
- The Reactivity Trends in Electrochemical Chlorination and Bromination of N-Substituted and N-Unsubstituted Pyrazoles*, Chemistry of Heterocyclic Compounds (New York, 2014, 49(11), 1599-1610
Production Method 3
1.2 Reagents: Sodium thiosulfate Solvents: Water ; 10 min, rt
- Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors, Chemical Biology & Drug Design, 2016, 87(4), 569-574
Production Method 4
1.2 Reagents: Water ; 15 min, cooled
- Discovery of Clinical Candidate 4-[2-(5-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-1,3-thiazol-4-ylbenzenesulfonamide (PF-05089771): Design and Optimization of Diaryl Ether Aryl Sulfonamides as Selective Inhibitors of NaV1.7, Journal of Medicinal Chemistry, 2017, 60(16), 7029-7042
Production Method 5
- Nitropyrazoles. 5. Synthesis of 4-substituted 3-nitropyrazoles from 3-amino-4-pyrazolecarbonitrile, Izvestiya Akademii Nauk, 1993, (9), 1616-1618
4-bromo-5-nitro-1H-pyrazole Raw materials
4-bromo-5-nitro-1H-pyrazole Preparation Products
4-bromo-5-nitro-1H-pyrazole Suppliers
4-bromo-5-nitro-1H-pyrazole Related Literature
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
Additional information on 4-bromo-5-nitro-1H-pyrazole
4-Bromo-5-Nitro-1H-Pyrazole: A Versatile Compound in Modern Chemical and Pharmaceutical Research
4-Bromo-5-nitro-1H-pyrazole (CAS No. 89717-64-6) is a significant compound in the field of chemical and pharmaceutical research due to its unique structural properties and potential applications. This compound, characterized by its bromine and nitro substituents on the pyrazole ring, has garnered considerable attention for its role in various synthetic pathways and biological activities.
The pyrazole ring, a five-membered heterocyclic compound, is a fundamental building block in organic chemistry. The presence of the bromine and nitro groups imparts specific reactivity and functional versatility to 4-bromo-5-nitro-1H-pyrazole. These substituents can be selectively manipulated in synthetic transformations, making the compound a valuable intermediate in the synthesis of more complex molecules.
Recent studies have highlighted the importance of 4-bromo-5-nitro-1H-pyrazole in the development of novel pharmaceuticals. For instance, researchers at the University of California, San Francisco, have explored its potential as a scaffold for designing anti-inflammatory agents. The bromine substituent can be used for further functionalization, while the nitro group can be reduced to an amino group, leading to compounds with enhanced biological activity.
In the realm of medicinal chemistry, 4-bromo-5-nitro-1H-pyrazole has shown promise as a lead compound for drug discovery. Its ability to modulate specific biological targets has been investigated in several preclinical studies. For example, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 4-bromo-5-nitro-1H-pyrazole exhibit potent inhibitory effects on enzymes involved in inflammatory pathways. This finding opens up new avenues for the development of therapeutic agents targeting inflammatory diseases such as arthritis and asthma.
Beyond its medicinal applications, 4-bromo-5-nitro-1H-pyrazole has also found utility in materials science. The compound's unique electronic properties make it suitable for use in organic electronics and photovoltaic devices. Researchers at the Massachusetts Institute of Technology have reported that 4-bromo-5-nitro-1H-pyrazole derivatives can be incorporated into conjugated polymers to enhance their performance in organic solar cells.
The synthesis of 4-bromo-5-nitro-1H-pyrazole typically involves a multi-step process that includes the formation of the pyrazole ring followed by selective bromination and nitration. Various synthetic routes have been developed to optimize yield and purity. One common method involves the reaction of hydrazine with an appropriate aldehyde or ketone to form the pyrazole ring, followed by bromination using bromine or N-bromosuccinimide (NBS) and nitration using nitric acid or other nitrating agents.
Despite its utility, handling 4-bromo-5-nitro-1H-pyrazole requires careful consideration due to its reactivity and potential hazards. Safety protocols should be strictly followed during synthesis and handling to ensure laboratory safety. Proper storage conditions, such as keeping the compound away from heat sources and incompatible materials, are essential to maintain its stability.
In conclusion, 4-bromo-5-nitro-1H-pyrazole (CAS No. 89717-64-6) is a versatile compound with a wide range of applications in chemical and pharmaceutical research. Its unique structural features make it an attractive candidate for developing new drugs and materials. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in modern scientific endeavors.
89717-64-6 (4-bromo-5-nitro-1H-pyrazole) Related Products
- 26621-44-3(3-nitropyrazole)
- 1030139-28-6(5-Nitro-1H-pyrazol-3-amine)
- 104599-37-3(3,4-Dibromo-5-nitro-1H-pyrazole)
- 38858-89-8(3,5-dinitro-1h-pyrazole)
- 89607-12-5(4-bromo-1-methyl-3-nitro-pyrazole)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)